An In-depth Technical Guide to Fmoc-(R)-3-Amino-3-(3,4-dimethoxy-phenyl)-propionic acid: A Building Block for Advanced Peptide Therapeutics
An In-depth Technical Guide to Fmoc-(R)-3-Amino-3-(3,4-dimethoxy-phenyl)-propionic acid: A Building Block for Advanced Peptide Therapeutics
This guide provides a comprehensive technical overview of Fmoc-(R)-3-Amino-3-(3,4-dimethoxy-phenyl)-propionic acid, a specialized amino acid derivative crucial for the design and synthesis of next-generation peptide-based therapeutics. Tailored for researchers, chemists, and professionals in drug development, this document delves into the compound's chemical properties, synthesis, analytical characterization, and strategic applications in solid-phase peptide synthesis (SPPS) and medicinal chemistry.
Introduction: The Strategic Value of Non-natural β-Amino Acids
In the quest for more stable and potent peptide drugs, the incorporation of non-natural amino acids has emerged as a powerful strategy. Fmoc-(R)-3-Amino-3-(3,4-dimethoxy-phenyl)-propionic acid belongs to the class of β-amino acids, which introduce an additional carbon into the peptide backbone. This seemingly subtle modification has profound implications for the resulting peptide's structure and function.
The presence of the β-amino acid structure inherently imparts resistance to enzymatic degradation by proteases, a major hurdle in the development of peptide therapeutics. Furthermore, the constrained conformational flexibility of the β-amino acid backbone allows for the design of peptides with predictable and stable secondary structures, such as helices and turns. This is critical for mimicking the bioactive conformations of natural peptides and for optimizing interactions with biological targets.
The 3,4-dimethoxyphenyl moiety of this particular building block offers an additional layer of design potential. The aromatic ring can engage in π-π stacking and hydrophobic interactions within the peptide or with its target receptor, potentially enhancing binding affinity. The methoxy groups can also influence solubility and electronic properties, providing a handle for fine-tuning the pharmacokinetic profile of the peptide.
This guide will provide the necessary technical details to effectively utilize this versatile building block in your research and development endeavors.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of Fmoc-(R)-3-Amino-3-(3,4-dimethoxy-phenyl)-propionic acid is essential for its successful application.
| Property | Value | Source |
| CAS Number | 511272-40-5 | [1] |
| Molecular Formula | C₂₆H₂₅NO₆ | Derived |
| Molecular Weight | 447.48 g/mol | Derived |
| Appearance | White to off-white powder | [1] |
| Storage | 0-8°C | [1] |
| Melting Point of the free amino acid | 213 - 216 °C | [2] |
Synthesis and Purification
While the specific, optimized industrial synthesis of Fmoc-(R)-3-Amino-3-(3,4-dimethoxy-phenyl)-propionic acid is proprietary, a general and well-established method for the Fmoc protection of a free β-amino acid is presented below. This protocol is based on standard procedures reported in the literature for similar compounds.
Representative Synthesis of Fmoc-Protected β-Amino Acids
The synthesis involves the reaction of the free β-amino acid with a fluorenylmethoxycarbonylating agent, such as 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu), under basic conditions.
Caption: General workflow for the synthesis of Fmoc-protected β-amino acids.
Experimental Protocol:
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Dissolution: Dissolve (R)-3-Amino-3-(3,4-dimethoxy-phenyl)-propionic acid in a 1:1 mixture of dioxane and 10% aqueous sodium bicarbonate.
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Addition of Fmoc-OSu: To the stirred solution, add a solution of Fmoc-OSu in dioxane dropwise at room temperature.
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Reaction: Allow the reaction to proceed for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
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Work-up: Once the reaction is complete, dilute the mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu and the N-hydroxysuccinimide byproduct.
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Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl.
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Extraction: Extract the product into ethyl acetate.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain the final product with high purity.
Analytical Characterization for Quality Assurance
Rigorous analytical characterization is paramount to ensure the identity, purity, and stereochemical integrity of the Fmoc-amino acid, which directly impacts the success of peptide synthesis.
Standard Analytical Techniques
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the molecule. The proton NMR should show characteristic peaks for the Fmoc group, the methoxy groups, the aromatic protons, and the protons of the propionic acid backbone.
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High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is employed to determine the purity of the compound. Chiral HPLC is used to confirm the enantiomeric excess.
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Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is used to confirm the molecular weight of the compound.
Illustrative Analytical Data
Disclaimer: The following spectra are representative of a typical Fmoc-protected β-amino acid and are provided for illustrative purposes only. The actual spectra for Fmoc-(R)-3-Amino-3-(3,4-dimethoxy-phenyl)-propionic acid may differ and should be obtained from the supplier or through experimental analysis.
¹H NMR (400 MHz, CDCl₃): δ 7.78 (d, J = 7.5 Hz, 2H, Fmoc), 7.60 (d, J = 7.5 Hz, 2H, Fmoc), 7.41 (t, J = 7.5 Hz, 2H, Fmoc), 7.32 (t, J = 7.5 Hz, 2H, Fmoc), 6.80-6.95 (m, 3H, Ar-H), 5.30 (m, 1H, CH-NH), 4.40 (m, 2H, Fmoc-CH₂), 4.22 (t, J = 6.8 Hz, 1H, Fmoc-CH), 3.88 (s, 6H, 2x OCH₃), 2.80 (m, 2H, CH₂-COOH).
Mass Spectrum (ESI+): Calculated for C₂₆H₂₅NO₆ [M+H]⁺: 448.17; Found: 448.2.
Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of Fmoc-(R)-3-Amino-3-(3,4-dimethoxy-phenyl)-propionic acid is as a building block in Fmoc-based solid-phase peptide synthesis. The Fmoc group provides temporary protection of the α-amino group, allowing for the stepwise assembly of the peptide chain on a solid support.
The Fmoc-SPPS Cycle
The incorporation of the amino acid into a growing peptide chain follows a repetitive cycle of deprotection, coupling, and washing.
Caption: The iterative cycle of Solid-Phase Peptide Synthesis (SPPS).
Detailed Experimental Protocol for SPPS
This protocol outlines a single coupling cycle for incorporating Fmoc-(R)-3-Amino-3-(3,4-dimethoxy-phenyl)-propionic acid into a peptide sequence on an automated peptide synthesizer.
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Resin Swelling: Swell the resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for at least 30 minutes.
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Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc group from the N-terminus of the growing peptide chain.
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Washing: Thoroughly wash the resin with DMF to remove the piperidine and the Fmoc-piperidine adduct.
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Coupling:
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Pre-activate a solution of Fmoc-(R)-3-Amino-3-(3,4-dimethoxy-phenyl)-propionic acid (3-5 equivalents) with a coupling agent such as HBTU/HOBt or HATU in the presence of a base like diisopropylethylamine (DIPEA) in DMF.
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Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.
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Washing: Wash the resin with DMF to remove excess reagents and byproducts.
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Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.
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Final Cleavage and Deprotection: After the final amino acid has been coupled, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers like water and triisopropylsilane).
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Purification: Purify the crude peptide by reversed-phase HPLC.
Role in Drug Discovery and Peptidomimetic Design
The unique structural features of Fmoc-(R)-3-Amino-3-(3,4-dimethoxy-phenyl)-propionic acid make it a valuable tool for addressing key challenges in peptide drug development.
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Enhanced Proteolytic Stability: The β-amino acid backbone is not recognized by most endogenous proteases, leading to a significantly longer in vivo half-life of the resulting peptide.
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Conformational Control: The incorporation of β-amino acids can induce stable secondary structures, such as 14-helices, which can mimic the α-helical domains of natural proteins involved in protein-protein interactions. This allows for the rational design of potent inhibitors of these interactions, which are often implicated in disease.
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Structure-Activity Relationship (SAR) Studies: The 3,4-dimethoxyphenyl side chain provides a unique steric and electronic profile. It can be used in SAR studies to probe the binding pocket of a target receptor and to optimize hydrophobic and aromatic interactions. The methoxy groups can also serve as potential hydrogen bond acceptors.
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Improved Pharmacokinetic Properties: The modifications introduced by this amino acid can influence the overall physicochemical properties of the peptide, such as solubility and lipophilicity, which in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile.
Conclusion
Fmoc-(R)-3-Amino-3-(3,4-dimethoxy-phenyl)-propionic acid is a sophisticated chemical tool for the modern peptide chemist. Its ability to confer proteolytic resistance, control peptide conformation, and provide a unique side-chain functionality makes it an invaluable building block for the development of novel peptide-based therapeutics with improved efficacy and drug-like properties. A thorough understanding of its properties and applications, as outlined in this guide, will empower researchers to push the boundaries of peptide design and to create the next generation of life-saving medicines.
References
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Organic Syntheses Procedure. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from [Link]
- Google Patents. (n.d.). NZ229910A - Synthesis of l-(-)-2-amino-3-(3,4-dihydroxyphenyl)- propanoic acid, and intermediates therefor.
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Merck Millipore. (n.d.). Novabiochem® Enhanced specification Fmoc-amino acids. Retrieved from [Link]
- Google Patents. (n.d.). US20070270573A1 - Microwave enhanced N-Fmoc deprotection in peptide synthesis.
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NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 20). Advanced Peptide Synthesis: Utilizing Fmoc-(R)-3-Amino-3-(2,4-dichlorophenyl)propionic Acid. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). H NMR spectra were recorded at 300 and 400 MHz. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of D,L-2-Amino-3-(3,4-dihydroxyphenyl)propanoic Acid. Retrieved from [Link]
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LookChem. (n.d.). (R)-3-AMINO-3-(3,4-DIMETHOXY-PHENYL)-PROPIONIC ACID. Retrieved from [Link]
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Greco, G., et al. (2020). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Molecules, 25(18), 4075. [Link]
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Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved from [Link]
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MySkinRecipes. (n.d.). Fmoc-(S)-3-Amino-3-(4-methoxy-phenyl)-propionic acid. Retrieved from [Link]
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Aapptec Peptides. (n.d.). Fmoc-Amino Acids for Peptide Synthesis. Retrieved from [Link]
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Grybaitė, B., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. International Journal of Molecular Sciences, 25(4), 2339. [Link]
- Google Patents. (n.d.). US5093530A - 2,4-dimethoxy-4'-hydroxy-benzophenone.
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ADVENT CHEMBIO. (n.d.). Fmoc Amino Acids and short Peptides from ADVENT. Retrieved from [Link]
